Cas no 1310726-60-3 (Upadacitinib)

Upadacitinib is a selective and reversible Janus kinase (JAK) inhibitor, primarily targeting JAK1, with minimal activity against JAK2, JAK3, and TYK2. It is clinically used for the treatment of moderate-to-severe rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis. The compound exhibits high potency and specificity, reducing systemic side effects associated with broader JAK inhibition. Its oral bioavailability and predictable pharmacokinetics contribute to consistent therapeutic outcomes. Upadacitinib's mechanism involves modulation of cytokine signaling pathways, thereby mitigating inflammation and immune-mediated tissue damage. Its efficacy has been demonstrated in multiple Phase III trials, supporting its use as a targeted therapy for autoimmune conditions.
Upadacitinib structure
Upadacitinib structure
商品名:Upadacitinib
CAS番号:1310726-60-3
MF:C17H19F3N6O
メガワット:380.367573022842
MDL:MFCD30502663
CID:2760082
PubChem ID:58557659

Upadacitinib 化学的及び物理的性質

名前と識別子

    • Upadacitinib
    • ABT-494
    • ABT494
    • (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
    • Upadacitinib(ABT-494)
    • 1-Pyrrolidinecarboxamide, 3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-, (3S,4R)-
    • AS-56379
    • (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
    • BCP19011
    • CHEMBL3622821
    • NS00133778
    • UPADACITINIB [ORANGE BOOK]
    • DA-78788
    • (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
    • NCGC00588874-01
    • (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
    • (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2- trifluoroethyl)pyrrolidine-1-carboxamide
    • L04AA44
    • CS-6150
    • UNII-4RA0KN46E0
    • AKOS030567686
    • UPADACITINIB COMPONENT OF ABBV-599
    • Upadacitinib, ABT-494
    • SCHEMBL9991056
    • GTPL9246
    • HY-19569
    • s8162
    • D10994
    • Upadacitinib [USAN]
    • Upadacitinib [USAN:INN]
    • AC-30326
    • UPADACITINIB [MI]
    • Upadacitinib anhydrous
    • WYQFJHHDOKWSHR-MNOVXSKESA-N
    • DTXSID901027919
    • GLXC-10425
    • 4RA0KN46E0
    • EX-A1628
    • Rinvoq
    • C17H19F3N6O
    • Z2831495606
    • Upadacitinib (ABT-494)
    • REL-(-)-(3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE
    • MFCD30502663
    • Q27074125
    • 1831899-72-9
    • upadacitinibum
    • UPADACITINIB [INN]
    • Upadacitinib (USAN/INN)
    • ABT 494
    • DB15091
    • ABT-494; rel-(-)-(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide; (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
    • 1310726-60-3
    • BDBM50503287
    • UPADACITINIB [WHO-DD]
    • rel-(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
    • (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN- 8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
    • ABBV-599 COMPONENT UPADACITINIB
    • (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
    • C72237
    • ABT494;ABT-494;ABT 494
    • MDL: MFCD30502663
    • インチ: InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
    • InChIKey: WYQFJHHDOKWSHR-MNOVXSKESA-N
    • ほほえんだ: O=C(N1C[C@@H](CC)[C@@H](C2=CN=C3C=NC(NC=C4)=C4N32)C1)NCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 380.15724374g/mol
  • どういたいしつりょう: 380.15724374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),

Upadacitinib セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Upadacitinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
U800075-0.5mg
Upadacitinib
1310726-60-3
0.5mg
$ 155.00 2022-06-02
MedChemExpress
HY-19569-25mg
Upadacitinib
1310726-60-3 99.98%
25mg
¥2900 2024-05-24
MedChemExpress
HY-19569-5g
Upadacitinib
1310726-60-3 99.94%
5g
¥90000 2023-07-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7503-1 mL * 10 mM (in DMSO)
Upadacitinib
1310726-60-3 99.89%
1 mL * 10 mM (in DMSO)
¥877.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U874833-250mg
Upadacitinib
1310726-60-3 99%
250mg
3,222.00 2021-05-17
ChemScence
CS-6150-100mg
Upadacitinib
1310726-60-3 99.96%
100mg
$550.0 2022-04-28
Ambeed
A165008-5mg
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
1310726-60-3 99%
5mg
$37.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7503-5 mg
Upadacitinib
1310726-60-3 99.89%
5mg
¥877.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7503-50 mg
Upadacitinib
1310726-60-3 99.89%
50mg
¥3747.00 2022-02-28
eNovation Chemicals LLC
D621755-25mg
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
1310726-60-3 99%
25mg
$195 2023-09-01

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1310726-60-3)Upadacitinib
A857968
清らかである:99%/99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g/5g
価格 ($):154.0/261.0/442.0/1191.0/2975.0
atkchemica
(CAS:1310726-60-3)Upadacitinib
CL1564
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ